molecular formula C287H440N80O113S7 B6596282 Exhirud CAS No. 8001-27-2

Exhirud

Cat. No. B6596282
CAS RN: 8001-27-2
M. Wt: 7044 g/mol
InChI Key: WQPDUTSPKFMPDP-OUMQNGNKSA-N
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Description

Exhirud is a well-known and commonly used anticoagulant with antithrombotic properties . It inhibits reactions that lead to the clotting of blood and the formation of fibrin clots both in vitro and in vivo . Exhirud acts at multiple sites in the normal coagulation system . It is obtained from liver, lung, mast cells, and other cells of vertebrates .


Chemical Reactions Analysis

Exhirud’s mechanism of action involves several chemical reactions. Small amounts of heparin in combination with antithrombin III can inhibit thrombosis by inactivating activated Factor X and inhibiting the conversion of prothrombin to thrombin . Once active thrombosis has developed, larger amounts of heparin can inhibit further coagulation by inactivating thrombin and preventing the conversion of fibrinogen to fibrin .

Scientific Research Applications

1. Allergy and Dermatitis Research

  • Case Study on Type IV Allergy to Hirudin : A 64-year-old man developed acute contact dermatitis after using Exhirud, a hirudin-containing ointment, indicating a Type IV allergy to natural hirudin. Patch tests confirmed the allergy, highlighting Exhirud's relevance in dermatological allergy research (Zollner, Gall, Völpel, & Kalufmann, 1996).

2. Biotechnology and Exosome Research

  • Exosome-Specific Dual-Patterned Immunofiltration (ExoDIF) Device : This study utilized a microfluidic device for capturing and releasing exosomes from human blood, demonstrating its application in cancer research. The device's ability to isolate exosomes with high specificity and its potential applications in various exosome-based cancer research studies are significant (Kang, Kim, Bu, Cho, Han, Moon, et al., 2017).

3. Engineering and Scientific Research Tools

  • Exp-WF: Workflow Support for Laboratory Information Systems : This paper discusses the development of Exp-WF, a workflow management module designed for integration into laboratory information systems. It illustrates the advancement in scientific workflow tools, essential for managing complex experiments and data analysis (Gabor & Kemme, 2006).

4. Exosome Engineering for Biomedical Applications

  • Designer Exosomes in Biotechnology Therapeutics : The paper reviews the development of engineered exosomes, termed "designer exosomes," for various biomedical applications. These include targeted drug delivery, gene therapy, cancer diagnosis, vaccine development, and tissue regeneration. The engineering methods and potential uses of these designer exosomes in cancer treatment and regenerative medicine are highlighted (Jafari, Shajari, Jafari, Mardi, Gomari, Ganji, Moghadam, & Samadikuchaksaraei, 2020).

Mechanism of Action

Target of Action

Exhirud, also known as heparin, is a well-known and commonly used anticoagulant with antithrombotic properties . It primarily targets multiple sites in the normal coagulation system . The primary targets of Exhirud are Factor Xa and thrombin . These are key proteins in the blood clotting process, and their inhibition prevents the formation of blood clots.

Mode of Action

Exhirud acts by binding to antithrombin III , a heparin cofactor, and this complex then inactivates Factor Xa and thrombin . This prevents the conversion of prothrombin to thrombin and fibrinogen to fibrin, thereby inhibiting the clotting of blood and the formation of fibrin clots . Exhirud also prevents the formation of a stable fibrin clot by inhibiting the activation of the fibrin stabilizing factor .

Biochemical Pathways

Exhirud affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a fibrin clot . By inhibiting Factor Xa and thrombin, Exhirud disrupts this cascade, preventing the conversion of fibrinogen to fibrin and the subsequent formation of a stable fibrin clot . This has downstream effects on the coagulation system, including prolonging clotting time .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug play a crucial role in its bioavailability . This can affect its distribution and elimination

Result of Action

The molecular and cellular effects of Exhirud’s action primarily involve the prevention of blood clot formation . By inhibiting key proteins in the coagulation cascade, Exhirud prevents the formation of fibrin clots . This can have significant effects in conditions where clot formation is a risk, such as in patients with atrial fibrillation or those undergoing certain types of surgery .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a drug While specific environmental factors influencing Exhirud’s action are not provided, it is known that factors such as pH, temperature, and the presence of other substances can affect the activity of many drugs

properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(1R,6R,9S,12S,15S,18S,24S,27S,33S,36S,39R,44R,47S,53S,56S,59S,67S,73S,76S)-15,76-bis(4-aminobutyl)-44-[[(2S)-2-[[(4R,7S,10S,13S,19S,22S,25S,28R)-28-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-10-(2-amino-2-oxoethyl)-13-(3-amino-3-oxopropyl)-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-12,56,73-tris(2-amino-2-oxoethyl)-9,67-bis(3-amino-3-oxopropyl)-36-[(2S)-butan-2-yl]-18,47-bis(2-carboxyethyl)-24-(carboxymethyl)-27,53-bis(hydroxymethyl)-33-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,45,48,51,54,57,60,62,65,68,71,74,77-tricosaoxo-59-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,49,52,55,58,61,63,66,69,72,75,78-tricosazabicyclo[37.22.17]octaheptacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C287H440N80O113S7/c1-25-133(19)226-281(469)345-161(87-125(3)4)235(423)306-111-208(394)320-180(116-370)266(454)344-175(101-219(414)415)237(425)307-105-202(388)316-151(62-75-212(400)401)242(430)321-145(41-30-33-81-288)240(428)339-170(96-197(297)383)258(446)326-152(57-70-193(293)379)249(437)351-185(121-484-481-118-182-239(427)310-107-201(387)313-147(55-68-191(291)377)232(420)303-108-205(391)317-169(95-196(296)382)257(445)322-146(42-31-34-82-289)241(429)350-186(271(459)360-226)122-485-482-119-183(268(456)323-149(61-74-211(398)399)234(422)304-110-207(393)319-179(115-369)265(453)342-173(99-200(300)386)264(452)357-223(130(13)14)279(467)355-182)352-253(441)164(90-128(9)10)335-269(457)184-120-483-486-123-187(354-262(450)177(103-221(418)419)347-283(471)230(137(23)374)362-263(451)167(92-140-47-51-143(376)52-48-140)346-278(466)224(131(15)16)359-276(464)222(301)129(11)12)272(460)363-229(136(22)373)282(470)330-157(66-79-216(408)409)248(436)348-178(114-368)238(426)309-106-203(389)315-150(56-69-192(292)378)243(431)340-171(97-198(298)384)259(447)334-163(89-127(7)8)252(440)353-184)270(458)358-225(132(17)18)280(468)364-228(135(21)372)277(465)311-112-204(390)314-148(60-73-210(396)397)233(421)305-113-209(395)356-231(138(24)375)286(474)367-86-38-46-190(367)275(463)331-159(43-32-35-83-290)284(472)365-84-36-44-188(365)273(461)328-153(58-71-194(294)380)247(435)349-181(117-371)267(455)338-168(94-142-104-302-124-312-142)256(444)341-172(98-199(299)385)260(448)343-174(100-218(412)413)236(424)308-109-206(392)318-176(102-220(416)417)261(449)337-165(91-139-39-28-27-29-40-139)254(442)327-154(63-76-213(402)403)244(432)325-158(67-80-217(410)411)250(438)361-227(134(20)26-2)285(473)366-85-37-45-189(366)274(462)329-156(65-78-215(406)407)245(433)324-155(64-77-214(404)405)246(434)336-166(93-141-49-53-144(54-50-141)480-487(477,478)479)255(443)333-162(88-126(5)6)251(439)332-160(287(475)476)59-72-195(295)381/h27-29,39-40,47-54,104,124-138,145-190,222-231,368-376H,25-26,30-38,41-46,55-103,105-123,288-290,301H2,1-24H3,(H2,291,377)(H2,292,378)(H2,293,379)(H2,294,380)(H2,295,381)(H2,296,382)(H2,297,383)(H2,298,384)(H2,299,385)(H2,300,386)(H,302,312)(H,303,420)(H,304,422)(H,305,421)(H,306,423)(H,307,425)(H,308,424)(H,309,426)(H,310,427)(H,311,465)(H,313,387)(H,314,390)(H,315,389)(H,316,388)(H,317,391)(H,318,392)(H,319,393)(H,320,394)(H,321,430)(H,322,445)(H,323,456)(H,324,433)(H,325,432)(H,326,446)(H,327,442)(H,328,461)(H,329,462)(H,330,470)(H,331,463)(H,332,439)(H,333,443)(H,334,447)(H,335,457)(H,336,434)(H,337,449)(H,338,455)(H,339,428)(H,340,431)(H,341,444)(H,342,453)(H,343,448)(H,344,454)(H,345,469)(H,346,466)(H,347,471)(H,348,436)(H,349,435)(H,350,429)(H,351,437)(H,352,441)(H,353,440)(H,354,450)(H,355,467)(H,356,395)(H,357,452)(H,358,458)(H,359,464)(H,360,459)(H,361,438)(H,362,451)(H,363,460)(H,364,468)(H,396,397)(H,398,399)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,408,409)(H,410,411)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,475,476)(H,477,478,479)/t133-,134-,135+,136+,137+,138+,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,222-,223-,224-,225-,226-,227-,228-,229-,230-,231-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPDUTSPKFMPDP-OUMQNGNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)[C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C287H440N80O113S7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

7044 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hirudin

CAS RN

8001-27-2
Record name Hirudin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008001272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hirudin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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